tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate
CAS No.: 1253654-25-9
Cat. No.: VC15866069
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253654-25-9 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | tert-butyl N-[(6-oxo-1H-pyridin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) |
| Standard InChI Key | JZGBJFCTRGGRMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CNC(=O)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl N-[(6-oxo-1H-pyridin-3-yl)methyl]carbamate, reflects its core structure: a 6-oxo-1,6-dihydropyridine ring substituted at the 3-position with a methylcarbamate group protected by a tert-butyl moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 1394935-52-4 |
| Physical Form | Solid |
| SMILES | CC(C)(C)OC(=O)NCC1=CNC(=O)C=C1 |
| InChI Key | JZGBJFCTRGGRMU-UHFFFAOYSA-N |
The Boc group enhances stability during synthetic processes, while the pyridinone ring offers sites for further functionalization .
Synthetic Methodologies
Boc Protection and Coupling Reactions
Synthesis typically involves multi-step protocols:
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Boc Protection: A primary amine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions.
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Coupling Reactions: The Boc-protected amine is coupled to halogenated pyridinone precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Optimized conditions use tetrahydrofuran (THF) or dimethylacetamide (DMAc) as solvents, with yields ranging from 45% to 55% .
Critical Reaction Parameters
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